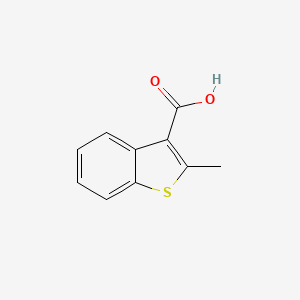

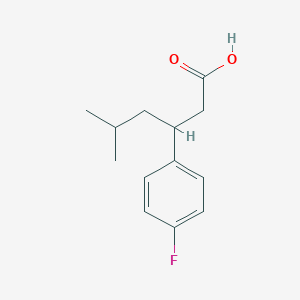

2-Methyl-1-benzothiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-1-benzothiophene-3-carboxylic acid” is a derivative of benzothiophene-3-carboxylic acids . Benzothiophene-3-carboxylic acids are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies due to their significant biological activity .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including “2-Methyl-1-benzothiophene-3-carboxylic acid”, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . A two-step method has been proposed for the synthesis of 1-benzothiophene-3-carboxylic acid esters from available intermediates . First, arylacetic acid esters are condensed with methyl esters of dithiocarboxylic acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-benzothiophene-3-carboxylic acid derivatives include tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . This allows the preparation of substituted 1-benzothiophene-3-carboxamides . Another method involves intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Scientific Research Applications

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives. These derivatives of benzothiophene-3-carboxylic acids are considered a valuable molecular scaffold for medicinal chemistry . The synthesis includes both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene .

Medicinal Chemistry

Derivatives of benzothiophene-3-carboxylic acids have been selected over time for preclinical and clinical studies due to their potential medicinal properties . They are used in the development of promising compounds with target therapy potentials .

Heterocyclization Reactions

The compound is used in heterocyclization reactions. For example, tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .

4. Synthesis of Alcohols, Ethers, Esters, and Acetamides The compound is used in the general synthesis of alcohols, symmetric ethers, carboxylate esters, and acetamides .

Photochromic Diarylethene Synthesis

A new unsymmetrical photochromic diarylethene, 1-[(2-methyl-3-benzothiophene)]-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl] perfluorocyclopentene, has been synthesized using this compound . Its photochromic, kinetics, and fluorescence properties were investigated in detail .

Industrial Chemistry and Material Science

Thiophene derivatives, including 2-Methyl-1-benzothiophene-3-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Safety and Hazards

The safety data sheet for benzothiophene-3-carboxylic acid indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists . This suggests that “2-Methyl-1-benzothiophene-3-carboxylic acid” and its derivatives could have potential applications in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Benzothiophene derivatives, a class to which this compound belongs, have been shown to be valuable molecular scaffolds in medicinal chemistry . They have been used in the development of various candidate compounds for preclinical and clinical studies .

Mode of Action

Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets to induce changes that inhibit the growth of tumors, bacteria, and viruses, and combat oxidative stress .

Biochemical Pathways

Benzofuran compounds have been shown to have a broad range of clinical uses, indicating that they may affect diverse biochemical pathways .

Pharmacokinetics

The compound bt2, an allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (bckd) kinase (bckdk or bdk) inhibitor, has been shown to have superior pharmacokinetics and metabolic stability . This suggests that 2-Methyl-1-benzothiophene-3-carboxylic acid may also have favorable pharmacokinetic properties.

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities, suggesting that they may have significant molecular and cellular effects .

properties

IUPAC Name |

2-methyl-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUYTLSLJWHYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-benzothiophene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2892079.png)

![3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2892083.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)

![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2892095.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892100.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2892101.png)

![N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2892102.png)